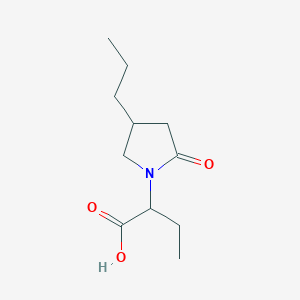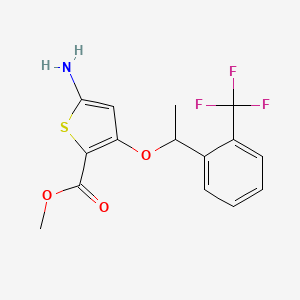
(R)-Methyl 5-amino-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 5-amino-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an amino group, and a trifluoromethyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 5-amino-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiophene Ring: This can be achieved through a cyclization reaction involving sulfur-containing precursors.
Introduction of the Amino Group: This step often involves nitration followed by reduction to introduce the amino group at the desired position on the thiophene ring.
Attachment of the Trifluoromethyl-Phenyl Group: This is typically done through a nucleophilic substitution reaction, where the phenyl group is introduced using a suitable trifluoromethylating agent.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethyl alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring and the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are used for substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Trifluoromethyl alcohol derivatives.
Substitution: Various substituted thiophene and phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-Methyl 5-amino-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group is known to enhance the biological activity of compounds, making it a candidate for drug development.
Medicine
In medicinal chemistry, ®-Methyl 5-amino-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a potential candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ®-Methyl 5-amino-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 5-amino-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate: shares similarities with other trifluoromethylated compounds, such as trifluoromethyl benzene and trifluoromethyl thiophene derivatives.
Thiophene Derivatives: Compounds like 2-aminothiophene and 3-aminothiophene share the thiophene ring structure but lack the trifluoromethyl-phenyl group.
Uniqueness
The uniqueness of ®-Methyl 5-amino-3-(1-(2-(trifluoromethyl)-phenyl)ethoxy)thiophene-2-carboxylate lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 5-amino-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-8(9-5-3-4-6-10(9)15(16,17)18)22-11-7-12(19)23-13(11)14(20)21-2/h3-8H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUHOOMPDHUVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![But-2-enedioic acid;10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B13391533.png)

![6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13391551.png)
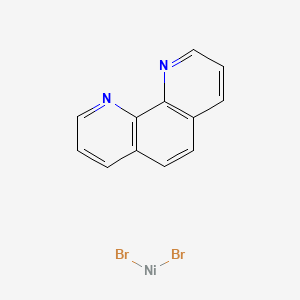

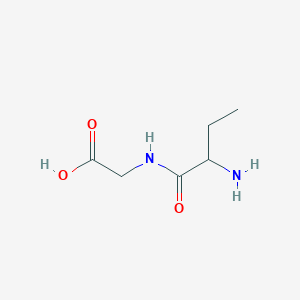
![1,2-Dioleoyl-SN-glycero-3-[N-(5-amino-1-carboxypentyl)iminodiacetic acid succinyl] (nickel salt)](/img/structure/B13391572.png)
![Glycine, N-methyl-N-[(9Z)-1-oxo-9-octadecenyl]-, calcium salt](/img/structure/B13391578.png)
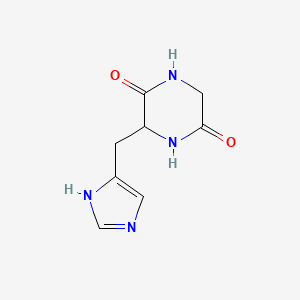
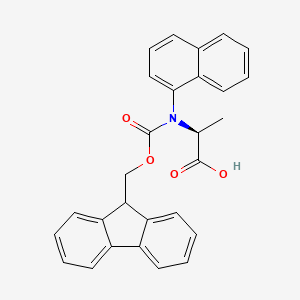
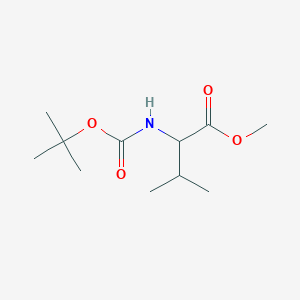
![6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl {[2-(diethylamino)ethyl]sulfanyl}acetate](/img/structure/B13391606.png)
